molecular formula C20H25N3O2 B2695564 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea CAS No. 1448073-50-4

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea

Cat. No.: B2695564
CAS No.: 1448073-50-4
M. Wt: 339.439
InChI Key: KZAHIOJQFIDKCO-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxypiperidine group attached to a phenyl ring, which is further connected to a tolyl group through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Methoxypiperidine Intermediate: The starting material, 4-methoxypiperidine, is synthesized through the methylation of piperidine using methanol and an acid catalyst.

    Coupling with Phenyl Isocyanate: The methoxypiperidine intermediate is then reacted with phenyl isocyanate under controlled conditions to form the corresponding urea derivative.

    Introduction of the Tolyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of suitable solvents and catalysts. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The urea linkage can be reduced to form amine derivatives.

    Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypiperidine group may facilitate binding to the active site of the target, while the urea linkage and tolyl group contribute to the overall stability and specificity of the interaction. This compound may modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Methylpiperidin-1-yl)phenyl)-3-(m-tolyl)urea: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-(4-Chloropiperidin-1-yl)phenyl)-3-(m-tolyl)urea: Similar structure but with a chlorine atom instead of a methoxy group.

    1-(4-(4-Hydroxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea is unique due to the presence of the methoxypiperidine group, which imparts distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-4-3-5-17(14-15)22-20(24)21-16-6-8-18(9-7-16)23-12-10-19(25-2)11-13-23/h3-9,14,19H,10-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAHIOJQFIDKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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